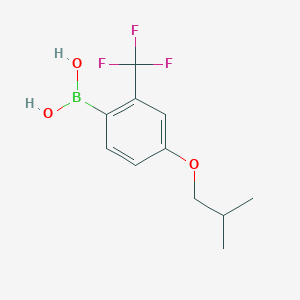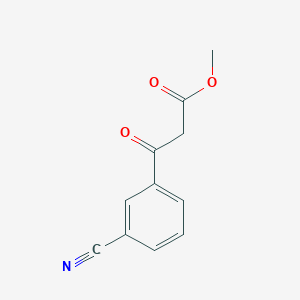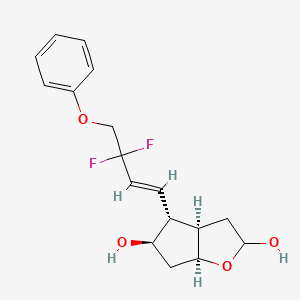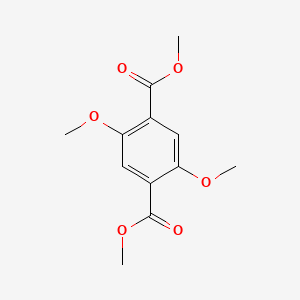
4-Bromomethyl-2-cyanobiphenyl
Overview
Description
4-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate and organic synthetic material . It is used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis of 4-Bromomethyl-2-cyanobiphenyl involves treating 4’-methyl-2-cyanobiphenyl with Br2 in a halogenated hydrocarbon solvent or an alkane solvent having 5 to 7 carbon atoms . This method is advantageous as it uses industrially inexpensive starting materials at a high yield .Molecular Structure Analysis
The molecular formula of 4-Bromomethyl-2-cyanobiphenyl is C14H10BrN . It has a molecular weight of 272.15 .Chemical Reactions Analysis
4-Bromomethyl-2-cyanobiphenyl is used in the synthesis of other pyrazolines and related derivatives . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists .Physical And Chemical Properties Analysis
4-Bromomethyl-2-cyanobiphenyl is a solid at 20 degrees Celsius . It has a melting point of 125.0 to 128.0 degrees Celsius . It is insoluble in water but soluble in tetrahydrofuran, toluene, and dichloromethane .Scientific Research Applications
Solubility and Thermodynamic Properties
4-Bromomethyl-2-cyanobiphenyl, also known as OTBNBr, has been studied for its solubility in different solvents. The solubility of OTBNBr in binary solvent mixtures like acetone with ethanol, n-propanol, and n-butanol was experimentally determined. These studies also explored the thermodynamic properties such as enthalpy, entropy, and Gibbs energy of OTBNBr in these solvents. This research is vital for understanding the behavior of this compound in various solvents and temperatures, which can be crucial for its application in chemical processes (Xiao et al., 2016).
Synthesis and Production
4-Bromomethyl-2-cyanobiphenyl has been synthesized through various methods. One study describes the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate from 2-cyano-4′-methylbiphenyl using a 3-step process, which includes hydrolysis, esterification, and bromoation. The yield and efficiency of these methods are crucial for industrial applications of the compound (Ying-ming, 2006).
Molecular and Thermodynamic Analysis
Further research has focused on the molecular and thermodynamic analysis of OTBNBr. Studies have determined its melting properties, heat capacity in solid and melt states, and calculated the enthalpy, entropy, and Gibbs free energy of fusion. Understanding these properties is essential for the compound's application in material science and chemical engineering (Yang et al., 2015).
Antibacterial Activities
4-Bromomethyl-2-cyanobiphenyl has also been investigated for its potential antibacterial properties. A study synthesized a compound using 4-bromomethyl-2'-cyanobiphenyl and tested its antibacterial activities. The research found promising bacteriostatic effects on various bacteria, indicating its potential use in developing new antibacterial agents (Shu-jun, 2006).
Mechanism of Action
While the specific mechanism of action for 4-Bromomethyl-2-cyanobiphenyl is not mentioned in the search results, it is used in the synthesis of drugs of the sartan class . These drugs are known to work by blocking the action of certain chemicals that tighten the blood vessels, allowing blood to flow more smoothly.
Safety and Hazards
properties
IUPAC Name |
5-(bromomethyl)-2-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCAPMUDDPGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-cyanobiphenyl | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B3251534.png)

![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)
![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)


![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)

![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)